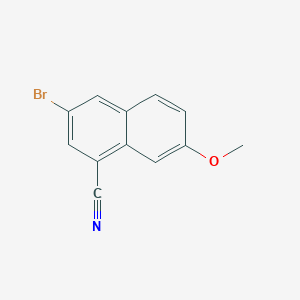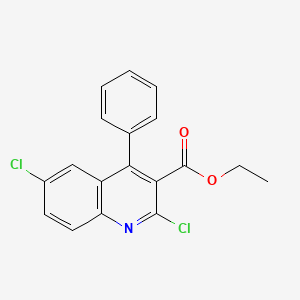
dimethyl 2-(methoxymethyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl 2-(methoxymethyl)succinate is an organic compound with the molecular formula C8H14O5. It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methoxymethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
dimethyl 2-(methoxymethyl)succinate can be synthesized through the esterification of succinic acid. The process involves reacting succinic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of reactive distillation and a tubular reactor followed by separation of components from the reaction mixture . Another method involves esterifying dimethyl succinate and then synthesizing dimethyl (methoxymethyl)succinate by cooling the reaction mixture, adding methanol, and separating the product under pressure .
Analyse Chemischer Reaktionen
dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
dimethyl 2-(methoxymethyl)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving succinic acid derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
dimethyl 2-(methoxymethyl)succinate can be compared with other similar compounds such as:
Dimethyl succinate: A simpler ester of succinic acid without the methoxymethyl group.
Diethyl succinate: An ester of succinic acid with ethyl groups instead of methoxymethyl groups.
Dimethyl fumarate: An ester of fumaric acid, which is structurally similar but has different chemical properties and applications
This compound is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other succinate esters.
Eigenschaften
CAS-Nummer |
25306-99-4 |
|---|---|
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
dimethyl 2-(methoxymethyl)butanedioate |
InChI |
InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
HYPQWVMAJDZMLL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(propan-2-YL)amino]benzoic acid](/img/structure/B8800168.png)












